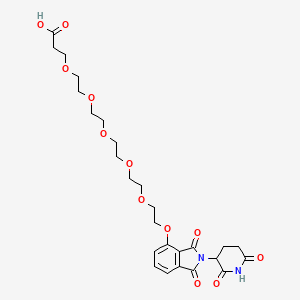

Thalidomide-O-PEG5-Acid

Description

Properties

Molecular Formula |

C26H34N2O12 |

|---|---|

Molecular Weight |

566.6 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C26H34N2O12/c29-21-5-4-19(24(32)27-21)28-25(33)18-2-1-3-20(23(18)26(28)34)40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-22(30)31/h1-3,19H,4-17H2,(H,30,31)(H,27,29,32) |

InChI Key |

ZGKHBIKHQMFIRM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Thalidomide-O-PEG5-Acid: A Technical Guide to its Function in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-PEG5-Acid is a crucial chemical building block in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent in itself, but rather a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. This technical guide will provide an in-depth exploration of the mechanism of action of this compound within the context of a PROTAC, using the well-characterized BRD4-degrading PROTAC, dBET1, as a representative example.

Core Concept: The Role of this compound in PROTACs

This compound is comprised of three key functional components:

-

A Thalidomide-based Ligand: This moiety serves as the E3 ubiquitin ligase recruiter. Specifically, it binds to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3]

-

A PEG5 Linker: The polyethylene glycol (PEG) linker provides the necessary spacing and flexibility for the PROTAC molecule to simultaneously engage both the target protein and the E3 ligase. The length and composition of the linker are critical for the stability and efficacy of the resulting ternary complex.

-

A Terminal Carboxylic Acid: This functional group allows for the covalent attachment of a ligand that specifically binds to a protein of interest (POI), thereby completing the PROTAC structure.

When incorporated into a PROTAC, this compound enables the recruitment of the CRL4CRBN E3 ligase to the vicinity of a specific target protein, initiating a cascade of events that leads to the target's degradation.

The PROTAC Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action of a PROTAC utilizing a thalidomide-based E3 ligase ligand, such as one synthesized from this compound, can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its specific ligand) and the CRBN E3 ligase (via the thalidomide moiety), forming a transient ternary complex.[2][4][5] The stability of this complex is a critical determinant of the PROTAC's efficacy.

-

Ubiquitination: The formation of the ternary complex brings the target protein into close proximity with the E3 ligase. This allows for the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged target protein into small peptides.

-

Catalytic Cycle: After the target protein is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[6]

Signaling Pathway Diagram

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data for a Representative PROTAC: dBET1

The following table summarizes key quantitative data for dBET1, a well-studied PROTAC that degrades the BRD4 protein by recruiting the CRBN E3 ligase. This data is representative of the types of measurements used to characterize the efficacy of PROTACs synthesized using components like this compound.

| Parameter | Description | Value | Cell Line/System | Reference |

| EC50 | Half-maximal effective concentration for BRD4 depletion. | 430 nM | Breast Cancer Cells | |

| DC50 | Half-maximal degradation concentration. | Varies by cell line (e.g., ~100-500 nM) | Various Cancer Cell Lines | [7] |

| Dmax | Maximum percentage of protein degradation. | >85% | Human Cells | [8] |

| IC50 (Cell Proliferation) | Half-maximal inhibitory concentration for cell proliferation. | 0.14 µM | MV4;11 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of PROTAC efficacy. Below are outlines of key experimental protocols used in the characterization of PROTACs like dBET1.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands using software like ImageJ. Normalize the target protein band intensity to the loading control.

Ternary Complex Formation Assay (e.g., AlphaLISA)

Objective: To measure the formation of the ternary complex between the target protein, PROTAC, and E3 ligase.

Methodology:

-

Reagent Preparation: Prepare purified recombinant target protein (e.g., GST-tagged BRD4), E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1), and the PROTAC at various concentrations in an appropriate assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase complex, and a serial dilution of the PROTAC. Incubate to allow for complex formation.

-

Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG). Incubate in the dark.

-

Signal Detection: When the ternary complex forms, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 615 nm. Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" (a bell-shaped curve) is often observed, indicating the formation and subsequent disruption of the ternary complex at high PROTAC concentrations.[4]

In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC induces the ubiquitination of the target protein.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, ubiquitin, ATP, the E3 ligase complex (CRBN/DDB1/CUL4A/RBX1), the target protein, and the PROTAC at the desired concentration.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for the ubiquitination reaction to proceed.

-

Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Western Blot Analysis: Analyze the reaction products by western blotting using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to the poly-ubiquitinated target protein should be observed in the presence of the PROTAC.

Experimental Workflow Diagram

Caption: A typical experimental workflow for PROTAC characterization.

Conclusion

This compound is a powerful tool for the development of PROTACs, a novel and promising therapeutic modality. Its thalidomide-based moiety effectively recruits the CRBN E3 ubiquitin ligase, while the PEG linker and terminal acid group allow for the versatile construction of bifunctional molecules capable of targeting a wide range of proteins for degradation. A thorough understanding of the mechanism of action, supported by robust quantitative data and detailed experimental protocols as exemplified by the case of dBET1, is essential for the rational design and optimization of the next generation of protein-degrading therapeutics.

References

- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Strategic Role of Thalidomide-O-PEG5-Acid in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The strategic choice of each component is critical for the efficacy of the PROTAC. This technical guide focuses on the role and application of Thalidomide-O-PEG5-Acid, a widely utilized E3 ligase ligand-linker conjugate in the development of PROTACs that hijack the Cereblon (CRBN) E3 ligase complex.

Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are potent binders of CRBN.[1] By incorporating thalidomide, a PROTAC can recruit the CRBN E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2] The polyethylene glycol (PEG) linker, in this case, a 5-unit PEG chain, provides flexibility and improves the physicochemical properties of the PROTAC, such as solubility and cell permeability.[3] The terminal carboxylic acid enables straightforward conjugation to a ligand for the target protein, typically through the formation of a stable amide bond.[4][5]

Core Concepts and Mechanism of Action

The fundamental role of this compound in a PROTAC is to mediate the formation of a ternary complex between the target protein, the PROTAC itself, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Figure 1: Mechanism of action of a PROTAC utilizing this compound.

Quantitative Data

The efficacy of a PROTAC is determined by several key quantitative parameters. While specific data for a PROTAC utilizing this compound will be target-dependent, the following table summarizes representative data for thalidomide-based PROTACs and the binding affinity of thalidomide to CRBN.

| Parameter | Description | Representative Values | Citation |

| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of the thalidomide moiety to the CRBN E3 ligase. A lower Kd indicates stronger binding. | ~250 nM for thalidomide | [6] |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Varies widely depending on the target and cell line, but potent PROTACs can have DC50 values in the low nanomolar range (e.g., 6.02 nM for a SHP2 degrader). | [7] |

| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | Often >90% for effective PROTACs. | [8] |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes a general method for conjugating this compound to a target protein ligand containing a primary or secondary amine.

Materials:

-

This compound

-

Target protein ligand with an available amine group

-

Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

DIPEA (N,N-Diisopropylethylamine)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add the amide coupling reagent HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate vial, dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

-

Add the solution of the target protein ligand to the activated this compound solution.

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final product by mass spectrometry and NMR.

Figure 2: Workflow for the synthesis of a PROTAC using this compound.

Protocol 2: Cellular Degradation Assay by Western Blot

This protocol outlines a standard Western blot procedure to determine the DC50 and Dmax of a newly synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Treat the cells with the different concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or use a separate gel.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

Figure 3: Experimental workflow for determining PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile building block in the development of PROTACs. Its thalidomide component effectively recruits the CRBN E3 ligase, while the PEG5 linker provides optimal spacing and favorable physicochemical properties. The terminal carboxylic acid allows for straightforward and efficient conjugation to a wide range of target protein ligands. By understanding the core principles of its mechanism and utilizing robust experimental protocols, researchers can effectively leverage this compound to create potent and selective protein degraders, thereby advancing the field of targeted protein degradation and opening new avenues for therapeutic intervention.

References

- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]

- 3. tenovapharma.com [tenovapharma.com]

- 4. researchgate.net [researchgate.net]

- 5. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties of Thalidomide-O-PEG5-Acid

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the core chemical properties of Thalidomide-O-PEG5-Acid, a bifunctional molecule integral to the advancement of Proteolysis Targeting Chimeras (PROTACs). As a linker molecule, it facilitates the connection between a target protein ligand and an E3 ubiquitin ligase ligand, thereby enabling the targeted degradation of specific proteins. A thorough understanding of its chemical characteristics is paramount for the rational design and successful synthesis of novel PROTAC-based therapeutics.

Core Chemical and Physical Properties

This compound is a derivative of thalidomide featuring a polyethylene glycol (PEG) linker terminating in a carboxylic acid. This structure allows for its conjugation to other molecules, typically via amide bond formation. The PEG linker enhances the solubility and stability of the resulting PROTAC molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 2353563-48-9 | [1] |

| Molecular Formula | C₂₆H₃₄N₂O₁₂ | [1][2] |

| Molecular Weight | 566.56 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Purity | ≥95% (typically analyzed by HPLC) | [2] |

| Solubility | Soluble in water, DMSO, DCM, and DMF | [3] |

| Storage Conditions | Store at -20°C for long-term stability | [1] |

Experimental Protocols

The following sections detail the standard methodologies for the characterization of this compound and similar compounds, ensuring their purity and structural integrity for research and development applications.

Synthesis Workflow

The synthesis of PROTACs utilizing this compound typically involves the coupling of the terminal carboxylic acid with a primary or secondary amine on the target protein ligand.

Caption: General workflow for the synthesis of a PROTAC using this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound.

Methodology:

-

Instrument: Agilent 1100 HPLC system or equivalent.

-

Column: Develosil ODS UG-5 (150 mm x 4.6 mm, 5 µm particle size) or a similar C18 reversed-phase column[4].

-

Mobile Phase: A gradient of acetonitrile in 0.01M potassium dihydrogen orthophosphate buffer or water with 0.1% formic acid[4]. A typical starting condition is 80:20 buffer:acetonitrile[4].

-

Flow Rate: 0.7-1.0 mL/min[4].

-

Detection: UV absorbance at 220 nm or 297 nm[4].

-

Injection Volume: 10-20 µL.

-

Data Analysis: The purity is determined by the peak area percentage of the main component.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI mode is typically used for thalidomide derivatives.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Data Acquisition: Full scan mode to detect the [M+H]⁺ ion. For this compound, the expected m/z would be approximately 567.56.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Instrument: 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include those from the thalidomide moiety, the PEG linker (typically a broad multiplet around 3.6 ppm), and the terminal acid group.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule. Specific chemical shifts would correspond to the carbonyl groups of the thalidomide, the carbons of the aromatic ring, and the repeating ethylene glycol units of the PEG chain[5].

Signaling Pathway: Mechanism of Action

This compound functions as the E3 ligase-recruiting component of a PROTAC. It binds to Cereblon (CRBN), a substrate receptor of the Cullin 4A (CUL4A) E3 ubiquitin ligase complex. This binding event initiates a cascade that leads to the degradation of the target protein.

Caption: The signaling pathway of targeted protein degradation mediated by a Thalidomide-based PROTAC.

References

An In-Depth Technical Guide to the Structure and Synthesis of Thalidomide-O-PEG5-Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-PEG5-Acid is a key bifunctional molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of a thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a five-unit polyethylene glycol (PEG) linker to a terminal carboxylic acid. This carboxylic acid group provides a versatile attachment point for conjugating a ligand that binds to a specific target protein of interest. By recruiting the target protein to the CRBN E3 ligase complex, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. This technical guide provides a comprehensive overview of its structure, a detailed synthetic protocol, and relevant pathway information.

Molecular Structure and Properties

This compound is characterized by three key functional components: the thalidomide core, the PEG5 linker, and the terminal carboxylic acid.

-

Thalidomide Core: The phthalimide and glutarimide rings of thalidomide are essential for its binding to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction is fundamental to its function in PROTACs, initiating the degradation of the target protein.

-

PEG5 Linker: The pentaethylene glycol spacer enhances the solubility and stability of the molecule. The length and flexibility of the PEG linker are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Terminal Carboxylic Acid: This functional group is crucial for the chemical conjugation of a target protein ligand, enabling the creation of a specific PROTAC molecule.

| Property | Value |

| Molecular Formula | C26H34N2O12 |

| Molecular Weight | 566.56 g/mol |

| CAS Number | 2353563-48-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF |

| Storage | Store at -20°C |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the intermediate, 4-hydroxythalidomide. The second step is the alkylation of this intermediate with a protected PEG5-acid linker via a Williamson ether synthesis, followed by deprotection.

Step 1: Synthesis of 4-Hydroxythalidomide

The synthesis of 4-hydroxythalidomide starts from 3-hydroxyphthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride.

Experimental Protocol:

-

A mixture of 3-hydroxyphthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq) in glacial acetic acid is prepared.

-

The reaction mixture is heated to reflux (approximately 120-130°C) and stirred overnight.

-

After cooling to room temperature, the mixture is poured into water.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield 4-hydroxythalidomide.

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| 3-Hydroxyphthalic Anhydride | 164.12 | 1 | 1.0 |

| 3-Aminopiperidine-2,6-dione hydrochloride | 164.59 | 1 | 1.0 |

| Sodium Acetate | 82.03 | 1 | 1.0 |

| Glacial Acetic Acid | - | - | Solvent |

Characterization Data for 4-Hydroxythalidomide:

-

Appearance: White to off-white solid

-

Melting Point: 273-275 °C[1]

-

Purity (HPLC): >98.0%

-

Molecular Formula: C13H10N2O5[]

-

Molecular Weight: 274.23 g/mol

Step 2: Synthesis of this compound

This step involves the alkylation of 4-hydroxythalidomide with a suitable PEG5 linker containing a terminal protected carboxylic acid, followed by deprotection. A common method is the Williamson ether synthesis.

Experimental Protocol:

-

4-hydroxythalidomide (1.0 eq) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

A base, such as potassium carbonate (K2CO3, 1.5 eq), is added to the solution to deprotonate the hydroxyl group.

-

A PEG5 linker with a terminal protected acid (e.g., a tert-butyl ester) and a good leaving group (e.g., tosylate or bromide) on the other end (1.1 eq) is added to the reaction mixture.

-

The reaction is heated (e.g., to 70-80°C) and monitored by thin-layer chromatography (TLC) until completion.

-

After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting protected this compound ester is then deprotected. For a tert-butyl ester, this is typically achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

The final product, this compound, is purified by column chromatography or preparative HPLC.

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| 4-Hydroxythalidomide | 274.23 | 1 | 1.0 |

| tert-Butyl 2-(2-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate | ~578.68 | 1.1 | 1.1 |

| Potassium Carbonate (K2CO3) | 138.21 | 1.5 | 1.5 |

| Dimethylformamide (DMF) | - | - | Solvent |

| Trifluoroacetic Acid (TFA) | 114.02 | - | Reagent |

| Dichloromethane (DCM) | - | - | Solvent |

Characterization Data for this compound:

-

Purity (HPLC): ≥95%

-

NMR and Mass Spectrometry: Data should be consistent with the expected structure.

Synthesis and PROTAC Formation Workflow

The overall workflow from the synthesis of this compound to its use in forming a PROTAC is depicted below.

Mechanism of Action in PROTAC Technology

Thalidomide and its derivatives, including this compound, function as "molecular glues" by binding to the Cereblon (CRBN) component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN).[3][4] This binding event alters the substrate specificity of the E3 ligase, enabling it to recognize and bind to proteins it would not normally interact with.

In the context of a PROTAC, the this compound moiety binds to CRBN, while the other end of the PROTAC, which is conjugated to the acid group, binds to the target protein of interest (POI). This brings the POI into close proximity with the E3 ligase complex, leading to the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome.

Conclusion

This compound is a critical building block in the rapidly advancing field of targeted protein degradation. Its well-defined structure and versatile synthetic accessibility make it an invaluable tool for researchers developing novel PROTAC-based therapeutics. Understanding its synthesis and mechanism of action is essential for the rational design and optimization of new protein degraders for a wide range of diseases.

References

The Crucial Role of the PEG Linker in Thalidomide-O-PEG5-Acid for Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the polyethylene glycol (PEG) linker in Thalidomide-O-PEG5-Acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the properties and function of this linker is paramount for the rational design of potent and specific protein degraders.

Introduction to this compound in PROTAC Technology

This compound is a heterobifunctional molecule composed of three key moieties: the thalidomide derivative, which recruits the Cereblon (CRBN) E3 ubiquitin ligase; a five-unit polyethylene glycol (PEG5) linker; and a terminal carboxylic acid for conjugation to a target protein ligand.[1] In the context of a PROTAC, this molecule acts as a bridge, bringing a target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The PEG linker is not merely a spacer but a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

The Physicochemical and Pharmacokinetic Impact of the PEG5 Linker

The inclusion of a PEG linker, such as the five-unit chain in this compound, confers several advantageous properties to the resulting PROTAC molecule:

-

Enhanced Solubility: PEG is a hydrophilic polymer, and its incorporation can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules. This is a critical factor for both in vitro handling and in vivo bioavailability.

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility and amphipathic nature of PEG linkers can aid in passive diffusion across the cell membrane. The optimal balance between hydrophilicity and lipophilicity is key for effective cellular uptake.

-

Modulation of Pharmacokinetics: The length and composition of the PEG linker can influence the metabolic stability and circulation half-life of a PROTAC. Longer PEG chains can sometimes shield the molecule from enzymatic degradation, though this is not always the case and is dependent on the overall molecular structure.

The Structural and Functional Significance of the PEG5 Linker

The length and flexibility of the PEG linker are pivotal for the formation of a productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.

-

Optimal Ternary Complex Formation: The linker must be of sufficient length to span the distance between the binding sites of the target protein and the E3 ligase without inducing steric hindrance. A linker that is too short may prevent the two proteins from coming together effectively, while an excessively long linker might lead to unproductive binding modes and a less stable ternary complex.

-

Linker Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, facilitating the search for an energetically favorable orientation of the target protein and E3 ligase for efficient ubiquitin transfer.

Quantitative Analysis of Linker Impact on PROTAC Efficacy

The optimal linker length is target-dependent and must be empirically determined. The following table summarizes representative data from literature on the effect of PEG linker length on the degradation of the BRD4 protein via CRBN-recruiting PROTACs.

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PROTAC 1 | 3-unit PEG | 25 | >90 | 22Rv1 | F-paper |

| PROTAC 2 | 4-unit PEG | 15 | >95 | 22Rv1 | F-paper |

| PROTAC 3 | 5-unit PEG | 8 | >98 | 22Rv1 | F-paper |

Note: The data presented is a representative compilation from various sources and is intended for illustrative purposes. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the specific target ligand, cell line, and experimental conditions.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol describes the amide coupling of this compound to an amine-containing target protein ligand.

Materials:

-

This compound

-

Amine-functionalized target protein ligand

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometry (MS) for characterization

Procedure:

-

Dissolve the amine-functionalized target protein ligand (1 equivalent) in anhydrous DMF.

-

Add this compound (1.2 equivalents) to the solution.

-

Add DIPEA (3 equivalents) to the reaction mixture.

-

Add the coupling reagent (e.g., PyBOP or HATU, 1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC.

-

Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Protocol for Assessing PROTAC-Mediated Protein Degradation by Western Blot

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

PROTAC of interest

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

Proteasome inhibitor (e.g., MG132) as a negative control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (and controls: DMSO, MG132) for a specified time (e.g., 4, 8, 16, 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Visualizing the Mechanism and Workflow

Signaling Pathway of PROTAC-Mediated Protein Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Conclusion

The PEG5 linker in this compound is a critical component that extends far beyond a simple spacing function. Its length, flexibility, and inherent physicochemical properties profoundly influence the solubility, permeability, and ultimately the degradation efficacy of the resulting PROTAC. A thorough understanding and empirical optimization of the linker are essential for the successful development of potent and selective targeted protein degraders. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this versatile building block in their drug discovery endeavors.

References

A Technical Guide to Thalidomide-O-PEG5-Acid for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A critical component in the design of many effective PROTACs is the recruitment of an E3 ubiquitin ligase. Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ligase complex, has become a popular choice for PROTAC design due to the availability of well-characterized small molecule ligands.

Thalidomide and its analogs, including lenalidomide and pomalidomide, are a class of immunomodulatory drugs that have been repurposed as potent CRBN ligands.[1][2] These molecules act as "molecular glues," inducing a neomorphic interaction between CRBN and novel protein substrates, leading to their ubiquitination and subsequent degradation.[][4] This mechanism has been harnessed in PROTAC technology by chemically linking a thalidomide derivative to a ligand that binds to a protein of interest.

This technical guide focuses on Thalidomide-O-PEG5-Acid , a key building block for the construction of thalidomide-based PROTACs. This molecule consists of three key functional components:

-

A thalidomide moiety: This serves as the CRBN-binding ligand.

-

A polyethylene glycol (PEG) spacer (PEG5): This flexible linker of five ethylene glycol units connects the thalidomide moiety to the target protein binder. The PEG linker is designed to improve solubility and stability.[5]

-

A terminal carboxylic acid group: This functional group provides a convenient handle for conjugation to a target protein-binding ligand.[5]

This guide will provide an in-depth overview of the mechanism of action, relevant quantitative data, and detailed experimental protocols for the application of this compound in the development of novel protein degraders.

Mechanism of Action

The fundamental role of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. The overall mechanism of a PROTAC utilizing this building block can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, facilitates the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase.[6] The flexibility of the PEG5 linker is crucial for allowing the two proteins to adopt a productive orientation for the subsequent enzymatic reaction.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase machinery is brought into close proximity to the POI. This proximity enables the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.

The following diagram illustrates the PROTAC-mediated protein degradation pathway:

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Quantitative Data

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to promote the degradation of the target protein in a cellular context.

Binding Affinity

| Compound | Binding Affinity (Kd) to CRBN | Method |

| Thalidomide | ~1 µM | Isothermal Titration Calorimetry (ITC) |

| Lenalidomide | ~200 nM | ITC |

| Pomalidomide | ~30 nM | ITC |

Note: The binding affinities can vary depending on the experimental conditions and the specific assay used. The values presented here are approximate and intended for comparative purposes.

Degradation Efficiency (DC50 and Dmax)

The performance of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The linker plays a crucial role in determining these values, with its length and composition affecting the stability and geometry of the ternary complex. While specific data for a PROTAC utilizing a this compound linker is not available, the following table summarizes data for thalidomide-based PROTACs with varying PEG linker lengths to illustrate the general trend. It is critical to note that these PROTACs target different proteins, and therefore the data should be interpreted as a general guide to the impact of linker length rather than a direct comparison.

| PROTAC (Target) | Linker | DC50 | Dmax | Cell Line |

| PROTAC 1 (BRD4) | 4-PEG units | < 0.5 µM | > 90% | H661 |

| PROTAC 2 (BTK) | 3-PEG units | 2.2 nM | 97% | Mino |

| PROTAC 3 (EGFR/HER2) | 2-PEG units | ~200 nM | > 90% | MDA-MB-468 |

| PROTAC 4 (BRD4) | 1-PEG unit | > 5 µM | < 50% | H661 |

Data compiled from various sources for illustrative purposes.[7][8]

Experimental Protocols

The development and characterization of PROTACs involve a series of key experiments to confirm their mechanism of action and quantify their efficacy. The following are detailed methodologies for essential assays.

Ternary Complex Formation Assay

Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is a critical first step. Several biophysical methods can be employed for this purpose.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the proximity of the POI and CRBN in the presence of the PROTAC.

Materials:

-

His-tagged CRBN-DDB1 complex

-

GST-tagged POI

-

Terbium (Tb)-conjugated anti-His antibody (donor)

-

Fluorescein- or Alexa Fluor 488-conjugated anti-GST antibody (acceptor)

-

PROTAC synthesized using this compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

Protocol:

-

Prepare a serial dilution of the PROTAC in assay buffer.

-

In a 384-well plate, add the His-tagged CRBN-DDB1 complex to a final concentration of 10 nM.

-

Add the GST-tagged POI to a final concentration of 20 nM.

-

Add the PROTAC at various concentrations.

-

Incubate for 30 minutes at room temperature.

-

Add the Tb-conjugated anti-His antibody (final concentration 2 nM) and the fluorescein-conjugated anti-GST antibody (final concentration 4 nM).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (background) and 520 nm (FRET signal).

-

Calculate the TR-FRET ratio (520 nm / 490 nm) and plot it against the PROTAC concentration.

Caption: Workflow for a TR-FRET based ternary complex formation assay.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRBN-DDB1 complex

-

Recombinant POI

-

Ubiquitin

-

ATP

-

PROTAC

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against the POI

-

Antibody against ubiquitin

Protocol:

-

Set up the ubiquitination reaction in a microcentrifuge tube by adding the following components in order:

-

Ubiquitination buffer

-

E1 enzyme (100 nM)

-

E2 enzyme (500 nM)

-

Ubiquitin (10 µM)

-

CRBN-DDB1 (200 nM)

-

POI (200 nM)

-

PROTAC (at desired concentration, e.g., 1 µM)

-

ATP (5 mM)

-

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot analysis using a primary antibody against the POI to detect the appearance of higher molecular weight bands corresponding to ubiquitinated POI. A parallel blot with an anti-ubiquitin antibody can also be performed.

Caption: Workflow for an in vitro ubiquitination assay.

Cellular Protein Degradation Assay

This is the definitive assay to demonstrate that the PROTAC leads to the degradation of the target protein in a cellular environment.

Method: Western Blotting

Materials:

-

Cell line expressing the POI

-

Cell culture medium and supplements

-

PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 18-24 hours). Include a DMSO-treated control.

-

To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.

-

After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration in each lysate.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE and Western blotting as described in the ubiquitination assay protocol.

-

Probe the membrane with a primary antibody against the POI and a loading control antibody.

-

Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the POI signal to the loading control.

-

Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.

Caption: Workflow for a cellular protein degradation assay using Western blotting.

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs that hijack the CRBN E3 ubiquitin ligase. Its structure, incorporating a potent CRBN ligand, a flexible PEG linker, and a reactive carboxylic acid handle, provides a solid foundation for the synthesis of novel protein degraders. The successful development of a PROTAC using this building block requires a systematic approach, including the confirmation of ternary complex formation, in vitro ubiquitination, and cellular protein degradation. The experimental protocols provided in this guide offer a comprehensive framework for researchers to evaluate the efficacy of their PROTACs and advance the field of targeted protein degradation. As our understanding of the nuanced structure-activity relationships of PROTACs continues to grow, the rational design of molecules incorporating building blocks like this compound will be instrumental in unlocking the full therapeutic potential of this exciting modality.

References

- 1. biorbyt.com [biorbyt.com]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of thalidomide-based PROTACs

An in-depth technical guide to the discovery and history of thalidomide-based Proteolysis Targeting Chimeras (PROTACs) for researchers, scientists, and drug development professionals.

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a revolutionary shift in therapeutic intervention, moving beyond simple protein inhibition to induced protein degradation. This technology harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1]

The trajectory of PROTAC development was profoundly influenced by a serendipitous discovery related to one of medicine's most infamous drugs: thalidomide. Originally a sedative that caused severe birth defects in the late 1950s and early 1960s, thalidomide was later repurposed for treating leprosy and multiple myeloma.[2][3][4][5] The elucidation of its mechanism of action—acting as a "molecular glue" to recruit proteins to the Cereblon (CRBN) E3 ligase for degradation—unlocked a powerful new tool for the PROTAC field.[6][7][8][9] This guide provides a detailed chronicle of the discovery and evolution of thalidomide-based PROTACs, from their conceptual origins to their current status as promising clinical candidates.

The Genesis of PROTACs

The foundational concept of PROTACs was first reported in 2001 by the laboratories of Craig Crews and Raymond Deshaies.[1][10] Their pioneering work demonstrated that a bifunctional molecule could artificially bring a target protein and an E3 ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target.[11] The initial PROTACs were peptide-based, which, while validating the concept, suffered from poor cell permeability and low stability, limiting their therapeutic potential.[4]

The Thalidomide Enigma and the Discovery of Cereblon (CRBN)

For decades, the precise molecular target of thalidomide remained a mystery. The breakthrough came in 2010 when the laboratory of Hiroshi Handa identified Cereblon (CRBN) as the primary direct target of thalidomide.[2][3][12] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][6]

It was discovered that thalidomide and its more potent derivatives, lenalidomide and pomalidomide—collectively known as immunomodulatory imide drugs (IMiDs)—function as molecular glues.[4][13] They bind to CRBN and alter its substrate specificity, inducing the recruitment of "neosubstrates" that are not normally targeted by this E3 ligase. Key neosubstrates identified include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma activity of IMiDs.[][15] This discovery was pivotal; it not only explained the therapeutic effects of thalidomide but also presented CRBN as a druggable E3 ligase that could be hijacked for targeted protein degradation.

The Convergence: Thalidomide Ligands as E3 Ligase Recruiters for PROTACs

The identification of CRBN as the target of IMiDs provided a crucial component for advancing PROTAC technology. Researchers realized that thalidomide and its analogs could serve as potent, cell-permeable, small-molecule ligands to recruit the CRL4^CRBN^ E3 ligase.

A landmark moment occurred in 2015 when James Bradner's group developed dBET1, the first thalidomide-based PROTAC.[2] This molecule consisted of JQ1, a known inhibitor of the BET bromodomain protein BRD4, linked to thalidomide. dBET1 successfully induced the CRBN-dependent degradation of BRD4 at nanomolar concentrations, demonstrating the viability and potency of this new class of PROTACs. The use of thalidomide-based ligands offered significant advantages, including smaller size and superior drug-like properties compared to the peptide-based recruiters used in early PROTACs.[]

Mechanism of Action

Thalidomide-based PROTACs operate through a catalytic mechanism that co-opts the cell's natural protein disposal machinery.

-

Ternary Complex Formation : The PROTAC molecule first binds to both the Protein of Interest (POI) and the CRBN subunit of the CRL4 E3 ligase complex, forming a key ternary complex (POI-PROTAC-CRBN).[1]

-

Ubiquitination : This induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1]

-

Catalytic Cycle : The PROTAC molecule is not degraded in this process and is released to bind to another POI and CRBN, enabling a single PROTAC molecule to induce the degradation of multiple target protein copies.[1]

Caption: Mechanism of action for a thalidomide-based PROTAC.

Quantitative Data Summary

The efficacy of PROTACs is quantified by several key parameters, including binding affinities for the target and E3 ligase, and the efficiency of target degradation. The table below summarizes representative data for early and significant thalidomide-based PROTACs.

| PROTAC | Target | E3 Ligase Ligand | Target Binding (Kd/IC₅₀) | CRBN Binding (Kd/IC₅₀) | Degradation (DC₅₀) | Max Degradation (Dₘₐₓ) | Cell Line |

| dBET1 | BRD4 | Thalidomide | ~100 nM (JQ1) | ~1.8 µM | ~4.3 nM | >98% | MV4;11 |

| ARV-110 | AR | Lenalidomide | ~5 nM | ~3 µM | ~1 nM | >95% | VCaP |

| ARV-471 | ER | Pomalidomide | ~5 nM | ~200 nM | <1 nM | >90% | MCF7 |

-

Kd/IC₅₀: Dissociation constant/half maximal inhibitory concentration, measures binding affinity.

-

DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein.

-

Dₘₐₓ: Maximum percentage of protein degradation achieved. Data are approximate values compiled from various publications for illustrative purposes.

Key Experimental Protocols

Validating the mechanism and efficacy of a novel PROTAC involves a series of standard and specialized assays.

Caption: General experimental workflow for PROTAC characterization.

Target Protein Degradation Assay (Western Blot)

This is the primary method to confirm and quantify the degradation of the target protein.

-

Cell Culture and Treatment : Plate cells of interest (e.g., a cancer cell line expressing the target) and allow them to adhere. Treat cells with a dose-response of the PROTAC molecule (and vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE : Denature protein lysates and separate them by size on a polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.

Ternary Complex Formation Assay (NanoBRET)

This assay measures the formation of the POI-PROTAC-E3 ligase complex in living cells.

-

Cell Line Engineering : Engineer a cell line to express either the POI or CRBN fused to a NanoLuciferase (NLuc) enzyme. The other binding partner is fused to a HaloTag protein.

-

Cell Plating and Labeling : Plate the engineered cells and label them with the HaloTag ligand, which is conjugated to a fluorescent reporter (e.g., NanoBRET 618).

-

PROTAC Treatment : Add the PROTAC compound at various concentrations.

-

Luminescence Measurement : Add the furimazine substrate for the NLuc enzyme. If the PROTAC induces proximity between the NLuc-fusion protein and the HaloTag-fusion protein, Bioluminescence Resonance Energy Transfer (BRET) will occur.

-

Data Analysis : Measure the light emission at two wavelengths (one for the donor NLuc, one for the acceptor fluorophore). The BRET ratio is calculated and plotted against PROTAC concentration to determine the cooperativity and stability of the ternary complex.

In-Cell Ubiquitination Assay

This assay confirms that the target protein is ubiquitinated in a PROTAC-dependent manner.

-

Cell Treatment : Treat cells with the PROTAC, a negative control, and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor is crucial to allow the accumulation of polyubiquitinated proteins that would otherwise be degraded.

-

Immunoprecipitation (IP) : Lyse the cells under denaturing conditions to disrupt protein-protein interactions. Incubate the lysate with an antibody against the POI that is coupled to magnetic or agarose beads to pull down the target protein.

-

Washing : Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Western Blot : Elute the immunoprecipitated POI from the beads. Analyze the eluate by Western blot using an antibody that recognizes ubiquitin or specific ubiquitin chain linkages (e.g., K48). An increase in the high-molecular-weight smear (ubiquitinated POI) in the PROTAC-treated sample confirms target ubiquitination.

Logical Relationships and Design

The design of a thalidomide-based PROTAC is a modular process, with each component playing a critical role in the final molecule's efficacy.

Caption: Core components of a thalidomide-based PROTAC.

Conclusion and Future Outlook

The discovery of CRBN as the target of thalidomide and its subsequent exploitation in PROTAC design represents a triumph of chemical biology and a paradigm shift in drug discovery. This convergence has transformed a drug once synonymous with tragedy into a cornerstone of a revolutionary therapeutic modality. Thalidomide-based PROTACs have demonstrated immense potential, with several candidates, such as ARV-110 and ARV-471, advancing through clinical trials for cancer treatment.[][16]

The journey, however, is far from over. Ongoing research focuses on discovering ligands for other E3 ligases to expand targeting options, understanding and overcoming mechanisms of resistance, and improving the pharmacokinetic properties of PROTAC molecules. The history of thalidomide-based PROTACs serves as a powerful testament to how a deep understanding of molecular mechanisms can turn a historic liability into a modern therapeutic asset, opening up the possibility of targeting proteins once considered "undruggable."

References

- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellgs.com [cellgs.com]

- 5. youtube.com [youtube.com]

- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Gabbay Award winners Craig Crews and Raymond Deshaies discuss PROTACs – The Brandeis Hoot [brandeishoot.com]

- 11. amgen.com [amgen.com]

- 12. [Development of novel cereblon modulators and their target molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 15. Thalidomide reveals path for targeting undruggable transcription factors for cancer treatment - Medicine.net [meeting.medicine.net]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of the Carboxylic Acid Group in Thalidomide-O-PEG5-Acid for PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical function of the terminal carboxylic acid group in Thalidomide-O-PEG5-Acid, a cornerstone building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its significance in PROTAC synthesis, the underlying mechanism of action, and provide detailed experimental protocols for the characterization of the resulting degraders.

Introduction: The PROTAC Revolution and the Significance of Linker Chemistry

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two. The thalidomide moiety in this compound serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.

The linker, far from being a passive spacer, plays a crucial role in determining the efficacy of a PROTAC. Its length, composition, and the chemistry used for its conjugation to the warhead and E3 ligase ligand significantly impact the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.

The Carboxylic Acid Group: A Versatile Handle for PROTAC Synthesis

The terminal carboxylic acid group of this compound is a key functional handle that enables the covalent attachment of this E3 ligase-recruiting moiety to the rest of the PROTAC structure. Its primary function is to participate in an amide bond formation reaction with a primary or secondary amine present on the linker or the warhead ligand.

This reaction is typically facilitated by peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), to form a stable and robust amide linkage. The versatility and reliability of amide bond formation make the carboxylic acid group a highly favored functional handle in PROTAC synthesis.

The polyethylene glycol (PEG) component of the linker, in this case, a chain of five ethylene glycol units, serves to improve the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Mechanism of Action: From Ternary Complex Formation to Protein Degradation

The journey of a thalidomide-based PROTAC from administration to target protein degradation involves a series of well-orchestrated molecular events.

A Technical Guide to Thalidomide-O-PEG5-Acid: Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Thalidomide-O-PEG5-Acid, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, supplier information, and its role in the Cereblon (CRBN) E3 ubiquitin ligase pathway, offering a valuable resource for researchers in targeted protein degradation.

Core Compound Information

This compound is a bifunctional molecule that incorporates the thalidomide moiety, a known binder to the E3 ubiquitin ligase Cereblon (CRBN), connected to a five-unit polyethylene glycol (PEG) linker with a terminal carboxylic acid. This carboxylic acid group allows for the covalent conjugation of this molecule to a ligand that binds to a specific protein of interest, thereby creating a PROTAC.

| Property | Value | Reference |

| CAS Number | 2353563-48-9 | [1] |

| Molecular Formula | C₂₆H₃₄N₂O₁₂ | |

| Molecular Weight | 566.56 g/mol |

Supplier Information

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes some of the known suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.

| Supplier | Website |

| AxisPharm | --INVALID-LINK-- |

| BroadPharm | --INVALID-LINK-- |

| Tenova Pharma | --INVALID-LINK-- |

The Role of this compound in PROTAC Technology

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[2][3] A PROTAC consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

This compound serves as a building block for the E3 ligase ligand and the linker portion of a PROTAC. The thalidomide component binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4] By conjugating a POI-binding ligand to the carboxylic acid of the PEG linker, a ternary complex can be formed between the POI, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

Signaling Pathway: Cereblon-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for a PROTAC utilizing a thalidomide-based E3 ligase ligand.

Figure 1. PROTAC mechanism involving Cereblon.

Experimental Protocols

The following provides a general framework for the key experiments involved in the development and evaluation of a PROTAC using this compound.

PROTAC Synthesis: Conjugation of POI Ligand to this compound

This protocol describes a standard method for conjugating a protein of interest (POI) ligand containing a primary amine to the carboxylic acid of this compound via amide bond formation.

Materials:

-

This compound

-

POI ligand with a primary amine

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

-

Anhydrous Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometry (MS) for characterization

Procedure:

-

Dissolve this compound in anhydrous DMF.

-

Add the POI ligand (typically 1.0-1.2 equivalents).

-

Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Add the coupling reagent (e.g., PyBOP, 1.2-1.5 equivalents) to the mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water.

-

Purify the crude product by reverse-phase HPLC.

-

Characterize the final PROTAC product by mass spectrometry and NMR to confirm its identity and purity.

In Vitro Protein Degradation Assay

This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context. Western blotting is a common technique for this analysis.[5][6][7][8][9]

Materials:

-

Cancer cell line expressing the target protein

-

Synthesized PROTAC

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a DMSO vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of protein degradation.

Experimental Workflow

The following diagram outlines the general workflow for developing and evaluating a PROTAC using this compound.

Figure 2. General workflow for PROTAC development.

This technical guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. For further details and troubleshooting, researchers are encouraged to consult the cited literature and the technical datasheets provided by the suppliers.

References

- 1. This compound | CAS: 2353563-48-9 | AxisPharm [axispharm.com]

- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Western Blot Protocol | Proteintech Group [ptglab.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

The Architect's Guide to Demolition: A Technical Whitepaper on Thalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles of Proteolysis Targeting Chimeras (PROTACs) that utilize thalidomide and its derivatives. From the foundational mechanism of action to detailed experimental protocols, this document serves as a technical resource for professionals engaged in the field of targeted protein degradation.

Core Principles: Hijacking the Cellular Machinery

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, co-opts the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][2] Thalidomide and its derivatives, such as lenalidomide and pomalidomide, are central to a major class of PROTACs due to their ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[2][][4]

A thalidomide-based PROTAC is a heterobifunctional molecule composed of three key components:

-

A CRBN-binding ligand: This "E3 Ligase Ligand" is typically a derivative of thalidomide, lenalidomide, or pomalidomide.[][4] It serves as the anchor to the cellular degradation machinery.

-

A Target-binding ligand: Often referred to as the "warhead," this moiety is designed to selectively bind to the protein of interest (POI) that is targeted for degradation.

-

A chemical linker: This flexible or rigid chain connects the CRBN ligand and the target-binding ligand. The linker's length and composition are critical for optimizing the formation of a stable ternary complex.[2]